molecular formula CH4 B1631389 Methane-d2 CAS No. 676-55-1

Methane-d2

Cat. No. B1631389
CAS RN: 676-55-1
M. Wt: 18.055 g/mol
InChI Key: VNWKTOKETHGBQD-DICFDUPASA-N
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Description

Methane-d2, also known as deuterated methane, is a non-standard isotope of methane . It has a molecular formula of CHD and an average mass of 18.055 Da .


Synthesis Analysis

The synthesis of Methane-d2 involves various processes. One method involves the use of deuterium gas with mesoporous silica and palladium (0) at 464.9 degrees for 1.66667 hours . Another method involves the thermodynamic analysis for methanol synthesis using biomass-derived syngas .


Molecular Structure Analysis

The molecular structure of Methane-d2 is similar to that of regular methane, with the key difference being the presence of deuterium (D) instead of hydrogen (H) in the molecular formula .


Chemical Reactions Analysis

Methane-d2, like regular methane, can undergo various chemical reactions. One such reaction is dry reforming, which involves the reaction of methane with carbon dioxide to produce syngas .


Physical And Chemical Properties Analysis

Methane-d2 has similar physical and chemical properties to regular methane. It has a boiling point of -164.0±7.0 °C at 760 mmHg and a vapour pressure of 205285.6±0.1 mmHg at 25°C . It also has various other properties such as molar refractivity, freely rotating bonds, and polar surface area .

Scientific Research Applications

Denitrification and Wastewater Treatment

Methane is an effective electron donor for biological denitrification, useful in treating wastewater, landfill leachate, or drinking water. Methanotrophs, organisms that use methane as their sole carbon source, play a key role in this process. Methane-oxidation coupled to denitrification (AME-D) and anaerobic methane oxidation coupled to denitrification (ANME-D) are significant processes. These involve aerobic methanotrophs oxidizing methane and releasing organics used by denitrifiers for denitrification. This process is observed in both laboratory studies and various microbial consortia under different conditions (Modin, Fukushi, & Yamamoto, 2007).

Methane Conversion to Chemicals and Fuels

Methane's large reserves make it a valuable feedstock for chemicals and energy. Its potential for producing ethylene or liquid hydrocarbon fuels is significant. Strategies for methane conversion include reforming to form carbon monoxide and hydrogen, direct oxidation to methanol and formaldehyde, and conversion to aromatics. Each method has limitations, but recent advancements indicate a nearing practical application for methane in producing fuels and chemicals (Lunsford, 2000).

Catalytic Conversion and Activation

Methane activation is crucial for its conversion to more useful products. Utilizing catalysts, such as gold clusters or nickel on titanium carbide, facilitates methane's conversion at lower temperatures. These catalysts help break the methane's C-H bond, creating a pathway for converting it into high-value compounds. Different catalysts and their interactions with methane have been explored to optimize this process (Lang et al., 2017), (Prats et al., 2019).

Methanotrophs in Biotechnology

Methanotrophs, bacteria that metabolize methane, have various biotechnological applications. They produce single-cell protein, biopolymers, and other valuable products using methane. Genetic engineering can expand their product range, including carotenoids and farnesene. Methanotrophs are also used in bioremediation, chemical transformations, and as components in biosensors (Strong, Xie, & Clarke, 2015).

Methane in Greenhouse Gas Reduction

Methane plays a role in reducing greenhouse gas emissions. Research on methane production from cattle offers insights into managing methane emissions in agricultural settings. Predictive models help assess and mitigate methane's environmental impact (Ellis et al., 2007).

Methane Sensing and Safety

Methane sensing technologies are vital for safety in industrial and domestic settings. Advanced materials and catalysts, such as palladium nanoparticles in oxide structures, enhance the performance of methane sensors. These developments improve sensitivity, selectivity, and response time, crucial for detectinglow-concentration methane leaks and preventing accidents (Zhou et al., 2018).

Catalytic Oxidation of Methane

Methane's oxidative upgrading is a key area in catalysis, offering potential to revolutionize the chemical value chain. The development of catalysts for effective methane conversion to more reactive chemicals is ongoing. This research tackles the challenges of activation, conversion, and economic viability, seeking to harness methane's potential fully (Hammond, Conrad, & Hermans, 2012).

Mechanism of Action

The mechanism of action of Methane-d2 is similar to that of regular methane. It involves the activation of the C-H bond in methane, mediated by various catalysts .

Safety and Hazards

Like regular methane, Methane-d2 can be hazardous in high concentrations. Exposure to high concentrations of methane is dangerous, and hazardous events can occur due to accidents during transport, accidental releases at manufacturing facilities, and farming accidents .

Future Directions

The future directions of Methane-d2 research could involve its use in renewable energy production. Methane is considered the fuel of the future due to its cleaner nature compared to other fuels . Therefore, research into the use of Methane-d2 in energy production could be a promising future direction.

properties

IUPAC Name

dideuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4/h1H4/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWKTOKETHGBQD-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446285
Record name Methane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

18.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methane-d2

CAS RN

676-55-1
Record name Methane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676-55-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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